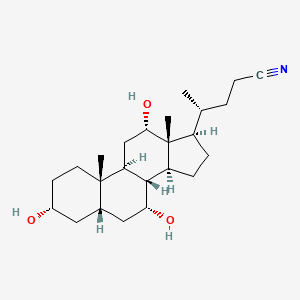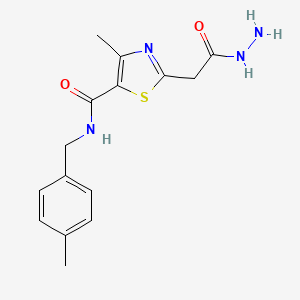
(3Alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholane-24-nitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholane-24-nitrile is a complex organic compound with a steroidal structure. It is a derivative of cholic acid, a primary bile acid produced in the liver. This compound is characterized by the presence of three hydroxyl groups and a nitrile group attached to the cholane backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholane-24-nitrile typically involves multiple steps starting from cholic acid. The process includes selective protection and deprotection of hydroxyl groups, oxidation, and nitrile formation. One common route involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3, 7, and 12 are protected using suitable protecting groups such as acetyl or benzyl groups.
Oxidation: The 24-position carboxylic acid group of cholic acid is oxidized to form the corresponding aldehyde.
Nitrile Formation: The aldehyde is then converted to a nitrile group using reagents like hydroxylamine hydrochloride and sodium cyanoborohydride.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
(3Alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholane-24-nitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Esters or ethers.
科学研究应用
(3Alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholane-24-nitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including its role in treating liver diseases and cholesterol-related disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
作用机制
The mechanism of action of (3Alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholane-24-nitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in bile acid synthesis and metabolism, such as cholesterol-7-alpha-hydroxylase.
Pathways: It influences the bile acid synthesis pathway, regulating cholesterol levels and promoting the emulsification and absorption of dietary fats.
相似化合物的比较
Similar Compounds
Cholic Acid: (3Alpha,7alpha,12alpha)-3,7,12-trihydroxy-5beta-cholan-24-oic acid.
Chenodeoxycholic Acid: (3Alpha,7alpha)-3,7-dihydroxy-5beta-cholan-24-oic acid.
Deoxycholic Acid: (3Alpha,12alpha)-3,12-dihydroxy-5beta-cholan-24-oic acid.
Uniqueness
(3Alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholane-24-nitrile is unique due to the presence of a nitrile group at the 24-position, which imparts distinct chemical properties and reactivity compared to other bile acid derivatives. This structural difference allows for unique applications and interactions in biological systems.
属性
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO3/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-22,26-28H,4-9,11-13H2,1-3H3/t14-,15+,16-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBMWYOQKTYRBO-YHEMGIGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC#N)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC#N)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amino}propanoic acid](/img/structure/B6309219.png)
![3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid](/img/structure/B6309222.png)
![3-{[(Tert-butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid](/img/structure/B6309232.png)
![3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid](/img/structure/B6309236.png)
![3-{[(2H-1,3-benzodioxol-5-yl)methyl][(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B6309241.png)
amino}propanoic acid](/img/structure/B6309255.png)
![3-{[(Tert-butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6309273.png)
amino}propanoic acid](/img/structure/B6309274.png)
amino}propanoic acid](/img/structure/B6309276.png)
![Diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]triazole-4,5-dicarboxylate](/img/structure/B6309283.png)

amino}propanoic acid](/img/structure/B6309299.png)
amino}propanoic acid](/img/structure/B6309305.png)
![4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[45]dec-3-yl)methyl]benzoicacid](/img/structure/B6309312.png)
